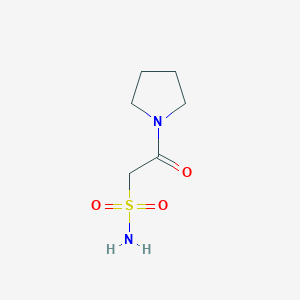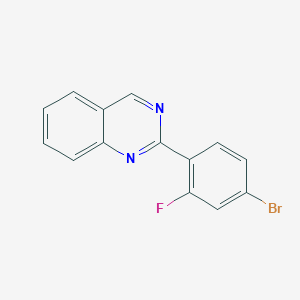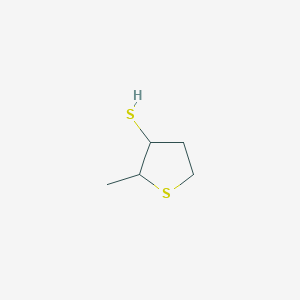![molecular formula C20H32N4O6S B13078929 L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino[[(2,3,6-trimethylphenyl)sulfonyl]amino]methyl]-](/img/structure/B13078929.png)
L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino[[(2,3,6-trimethylphenyl)sulfonyl]amino]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino[[(2,3,6-trimethylphenyl)sulfonyl]amino]methyl]- is an organic compound known for its role in various chemical syntheses. It is a derivative of L-Ornithine, an amino acid involved in the urea cycle. This compound is often used as a protecting group in peptide synthesis due to its stability and ease of removal under mild conditions .
Vorbereitungsmethoden
The synthesis of L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino[[(2,3,6-trimethylphenyl)sulfonyl]amino]methyl]- involves several steps. One common method includes the reaction of L-Ornithine with tert-butanol and dimethylformamide at room temperature. The reaction mixture is then acidified with hydrochloric acid to form the hydrochloride salt . Industrial production methods typically follow similar synthetic routes but on a larger scale, ensuring high purity and yield.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield simpler derivatives.
Substitution: Common reagents for substitution reactions include acids and bases, leading to the formation of different derivatives.
Wissenschaftliche Forschungsanwendungen
L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino[[(2,3,6-trimethylphenyl)sulfonyl]amino]methyl]- is widely used in scientific research, particularly in:
Biology: It is used in studies involving enzyme mechanisms and protein interactions.
Medicine: Research into its potential therapeutic applications, including its role in drug delivery systems.
Industry: Utilized in the production of various pharmaceuticals and fine chemicals.
Wirkmechanismus
The compound exerts its effects primarily through its role as a protecting group. It temporarily masks the amino group of L-Ornithine, preventing it from participating in unwanted side reactions during peptide synthesis. The protecting group can be removed under mild conditions, typically by acid or base treatment, to regenerate the free amino group .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other amino acid derivatives used as protecting groups, such as:
N-Boc-L-ornithine: Another derivative of L-Ornithine with a different protecting group.
N-Fmoc-L-ornithine: Used in peptide synthesis for its stability and ease of removal.
N-Cbz-L-ornithine: Known for its use in solid-phase peptide synthesis.
L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino[[(2,3,6-trimethylphenyl)sulfonyl]amino]methyl]- is unique due to its specific protecting group, which offers distinct advantages in terms of stability and removal conditions .
Eigenschaften
Molekularformel |
C20H32N4O6S |
|---|---|
Molekulargewicht |
456.6 g/mol |
IUPAC-Name |
(2S)-5-[[amino-[(2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C20H32N4O6S/c1-12-9-10-13(2)16(14(12)3)31(28,29)24-18(21)22-11-7-8-15(17(25)26)23-19(27)30-20(4,5)6/h9-10,15H,7-8,11H2,1-6H3,(H,23,27)(H,25,26)(H3,21,22,24)/t15-/m0/s1 |
InChI-Schlüssel |
GXRUMEUDICWYRQ-HNNXBMFYSA-N |
Isomerische SMILES |
CC1=C(C(=C(C=C1)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)N)C |
Kanonische SMILES |
CC1=C(C(=C(C=C1)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


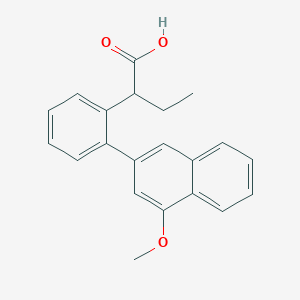

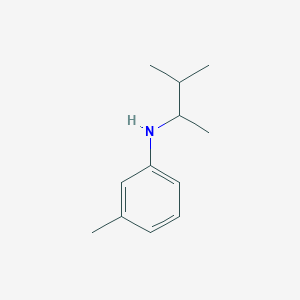

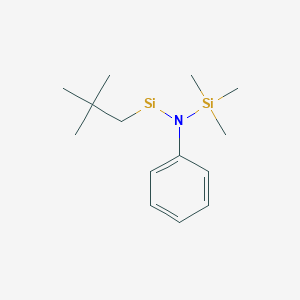
![3,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13078878.png)
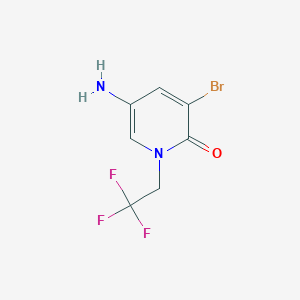


![tert-Butyl 2-(cyclopropylmethyl)-7-(2-hydroxyethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B13078890.png)
